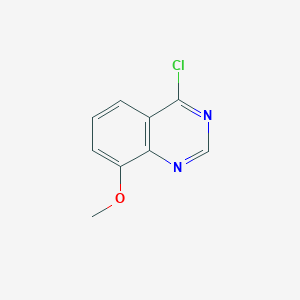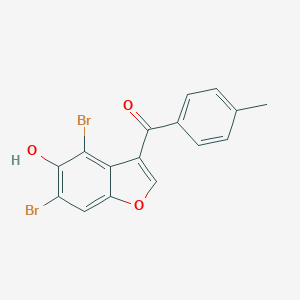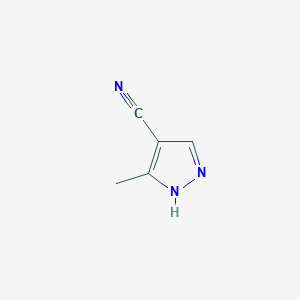![molecular formula C12H11N5O3 B182871 6-Methyl-2-[N'-(3-nitro-benzylidene)-hydrazino]-pyrimidin-4-ol CAS No. 35558-88-4](/img/structure/B182871.png)
6-Methyl-2-[N'-(3-nitro-benzylidene)-hydrazino]-pyrimidin-4-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Methyl-2-[N'-(3-nitro-benzylidene)-hydrazino]-pyrimidin-4-ol is a chemical compound that has attracted significant attention in the field of scientific research due to its potential applications in various areas. This compound has been synthesized using different methods and has been studied extensively to understand its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments. In
作用机制
The mechanism of action of 6-Methyl-2-[N'-(3-nitro-benzylidene)-hydrazino]-pyrimidin-4-ol is not fully understood. However, studies have shown that this compound can bind to metal ions such as copper and zinc and form stable complexes. These complexes can then interact with various biomolecules such as proteins and DNA, leading to changes in their structure and function.
Biochemical and Physiological Effects:
Studies have shown that 6-Methyl-2-[N'-(3-nitro-benzylidene)-hydrazino]-pyrimidin-4-ol can have various biochemical and physiological effects depending on the concentration and duration of exposure. This compound has been shown to induce cell death in cancer cells and inhibit the activity of enzymes such as acetylcholinesterase. It has also been reported to have antioxidant and anti-inflammatory properties.
实验室实验的优点和局限性
One of the major advantages of using 6-Methyl-2-[N'-(3-nitro-benzylidene)-hydrazino]-pyrimidin-4-ol in laboratory experiments is its high selectivity and sensitivity for metal ions such as copper and zinc. This compound can be used as a fluorescent probe to detect these ions in biological samples with high accuracy. However, one of the limitations of using this compound is its potential toxicity at high concentrations, which can affect the results of experiments.
未来方向
There are several future directions for research in the area of 6-Methyl-2-[N'-(3-nitro-benzylidene)-hydrazino]-pyrimidin-4-ol. Some of the possible areas of interest include:
1. Investigating the potential use of this compound as a therapeutic agent for the treatment of cancer and Alzheimer's disease.
2. Developing new methods for the synthesis and purification of this compound to improve its yield and purity.
3. Studying the mechanism of action of this compound in more detail to understand its interactions with biomolecules such as proteins and DNA.
4. Exploring the potential use of this compound as a fluorescent probe for the detection of other metal ions in biological samples.
5. Investigating the potential toxicity of this compound at different concentrations and exposure durations to better understand its safety profile.
6. Developing new derivatives of this compound with improved properties such as increased selectivity and sensitivity for metal ions and reduced toxicity.
Conclusion:
In conclusion, 6-Methyl-2-[N'-(3-nitro-benzylidene)-hydrazino]-pyrimidin-4-ol is a chemical compound that has potential applications in various areas of scientific research. This compound has been synthesized using different methods and has been studied extensively to understand its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments. Further research is needed to explore the full potential of this compound and develop new derivatives with improved properties.
合成方法
The synthesis of 6-Methyl-2-[N'-(3-nitro-benzylidene)-hydrazino]-pyrimidin-4-ol has been reported in the literature using various methods. One of the commonly used methods involves the reaction of 6-methyl-4-hydroxypyrimidine-2(1H)-one with 3-nitrobenzaldehyde and hydrazine hydrate in the presence of a catalyst. The resulting product is then purified using various techniques such as column chromatography, recrystallization, and HPLC.
科学研究应用
6-Methyl-2-[N'-(3-nitro-benzylidene)-hydrazino]-pyrimidin-4-ol has been studied extensively for its potential applications in various areas of scientific research. One of the major areas of interest is its use as a fluorescent probe for the detection of metal ions such as copper and zinc. This compound has also been investigated for its potential use as a therapeutic agent for the treatment of various diseases such as cancer and Alzheimer's disease.
属性
CAS 编号 |
35558-88-4 |
|---|---|
分子式 |
C12H11N5O3 |
分子量 |
273.25 g/mol |
IUPAC 名称 |
4-methyl-2-[(2E)-2-[(3-nitrophenyl)methylidene]hydrazinyl]-1H-pyrimidin-6-one |
InChI |
InChI=1S/C12H11N5O3/c1-8-5-11(18)15-12(14-8)16-13-7-9-3-2-4-10(6-9)17(19)20/h2-7H,1H3,(H2,14,15,16,18)/b13-7+ |
InChI 键 |
DNVNCOMWYRMDOB-NTUHNPAUSA-N |
手性 SMILES |
CC1=CC(=O)N=C(N1)N/N=C/C2=CC(=CC=C2)[N+](=O)[O-] |
SMILES |
CC1=CC(=O)NC(=N1)NN=CC2=CC(=CC=C2)[N+](=O)[O-] |
规范 SMILES |
CC1=CC(=O)N=C(N1)NN=CC2=CC(=CC=C2)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![1-{2-[5-(benzyloxy)-1H-indol-3-yl]ethyl}-2,4,6-triphenylpyridinium](/img/structure/B182800.png)







